

The Genesis and Evolution of Imazamox: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imazamox*

Cat. No.: *B1671737*

[Get Quote](#)

An in-depth exploration of the discovery, development, and scientific underpinnings of the imidazolinone herbicide, **Imazamox**.

Abstract

Imazamox, a prominent member of the imidazolinone class of herbicides, has significantly impacted weed management strategies in modern agriculture. This technical guide provides a comprehensive overview of the discovery and development history of **Imazamox**, from its origins in the random screening programs at American Cyanamid to its current use in conjunction with herbicide-tolerant cropping systems. This document delves into its mode of action, chemical synthesis, efficacy, environmental fate, and toxicological profile. Detailed experimental protocols for key assays and the development of tolerant crops are provided, alongside quantitative data summaries and visualizations of relevant biological and developmental pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Development History

The journey of **Imazamox** began within the herbicide discovery program at American Cyanamid in the 1970s.^{[1][2]} The initial breakthrough came from a random screening of chemicals, where a phthalimide compound demonstrated modest herbicidal activity at a rate of 4 kg/ha, sparking a dedicated synthesis program around this chemical scaffold.^[2] This research led to the discovery of the imidazolinone class of herbicides.^[1] The first patent for an imidazolinone herbicide, imazamethabenz-methyl, was granted in 1980.^[3]

Further research and development within this new chemical family led to the synthesis and patenting of several other imidazolinone herbicides, including imazaquin, imazapyr, imazapic, and imazethapyr in 1989.[3] **Imazamox** was the last of these six foundational imidazolinone herbicides to be patented, receiving its U.S. patent in 1994.[3]

A pivotal moment in the development of the imidazolinones was the discovery of their mode of action: the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4] This discovery was instrumental in understanding the herbicides' efficacy and in the subsequent development of imidazolinone-tolerant crops.[1]

Imazamox was first registered for use on soybeans in the United States by the Environmental Protection Agency (EPA) in 1997.[5] It was granted a "reduced risk pesticide" designation, which facilitated an expedited review process due to its low human health impacts, low toxicity to non-target organisms, and favorable environmental profile.[5]

A significant advancement in the application of **Imazamox** was the development of imidazolinone-tolerant crops, marketed as the Clearfield® production system.[6] These crops were developed through conventional plant breeding techniques, specifically chemical mutagenesis using ethyl methanesulfonate (EMS), and not through genetic engineering.[6][7] [8] This innovation allowed for the post-emergence application of **Imazamox** to control a broad spectrum of weeds in crops that would otherwise be susceptible.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Imazamox, like other imidazolinone herbicides, exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme.[4][9] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[9] This pathway is present in plants and microorganisms but absent in animals, which contributes to the low toxicity of **Imazamox** to mammals, birds, and fish.[5][10]

The inhibition of ALS leads to a deficiency in these critical amino acids, which are essential for protein synthesis and, consequently, cell growth and division.[4] Susceptible plants treated with **Imazamox** will cease to grow shortly after application.[11] Visual symptoms, such as stunting

and chlorosis, typically appear within one to two weeks, followed by necrosis and plant death over several weeks.[11] **Imazamox** is absorbed through both the foliage and roots and is translocated via the xylem and phloem to the meristematic tissues where the enzyme is most active.[4]

```
// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"];
alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ALS
[label="Acetolactate Synthase\n(ALS/AHAS)", shape=ellipse, style="filled,dashed",
fillcolor="#FBBC05", fontcolor="#202124"]; Acetolactate [label="α-Acetolactate",
fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Aceto_alpha_hydroxybutyrate [label="α-
Aceto-α-hydroxybutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Valine [label="Valine",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Leucine [label="Leucine", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Imazamox [label="Imazamox", shape=box, style=filled,
fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pyruvate -> ALS; alpha_Ketobutyrate -> ALS; ALS -> Acetolactate; ALS ->
alpha_Aceto_alpha_hydroxybutyrate; Acetolactate -> Valine; Acetolactate -> Leucine;
alpha_Aceto_alpha_hydroxybutyrate -> Isoleucine; Imazamox -> ALS [arrowhead=tee,
style=dashed, color="#EA4335"];

// Invisible nodes for layout {rank=same; Pyruvate; alpha_Ketobutyrate;} {rank=same;
Acetolactate; alpha_Aceto_alpha_hydroxybutyrate;} {rank=same; Valine; Leucine; Isoleucine;} }
```

Caption: Simplified Synthetic Pathway for **Imazamox**.

Quantitative Data Summary

Table 1: Efficacy of Imazamox on Various Weed Species

Weed Species	Common Name	Application Rate (g ai/ha)	Control Efficacy (%)	Reference
Xanthium strumarium	Common Cocklebur	36.11 - 46.18	90	[12]
Chenopodium album	Common Lambsquarters	17.69 - 21.21	90	[12]
Amaranthus retroflexus	Redroot Pigweed	1.25 - 2.50 (formulation l/ha)	80 - 95	[13]
Solanum nigrum	Black Nightshade	1.20 - 2.40 (formulation l/ha)	85 - 100	[13]
Sorghum halepense	Johnsongrass (from seed)	1.25 - 2.50 (formulation l/ha)	100	[13]
Setaria viridis	Green Foxtail	1.20 - 2.40 (formulation l/ha)	85 - 100	[13]
Abutilon theophrasti	Velvetleaf	1.20 - 2.40 (formulation l/ha)	75 - 100	[13]
Galium spurium	False Cleavers	Not specified	Very Good	[14]
Stellaria media	Common Chickweed	Not specified	Good to Moderate	[14]
Viola arvensis	Field Pansy	Not specified	Insufficient	[14]
Lapsana communis	Nipplewort	Not specified	Insufficient	[14]
Fallopia convolvulus	Black-bindweed	Not specified	Insufficient	[14]

Table 2: Environmental Fate of Imazamox

Parameter	Value	Conditions	Reference
Soil Half-Life (Aerobic)	27 days	Sandy loam soil	[5]
4 - 49 days (average 17 days)	Field conditions	[10]	
15 - 142 days	[11]		
20 - 30 days	[15]		
Soil Half-Life (Anaerobic)	No degradation	[5]	
Soil Photodegradation Half-Life	65 days	[5]	
Aquatic Photolysis Half-Life	0.3 days	Laboratory	[5]
5 - 10 days	Typical field conditions	[5]	
Hydrolysis Half-Life	Stable at pH 5 and 7	[5]	
Water Solubility	4160 mg/L	20°C, deionized water	[11]
Soil Adsorption Coefficient (Koc)	159 L/kg (average)	[5]	

Table 3: Toxicological Profile of Imazamox

Test Organism	Endpoint	Value	Reference
Rat (oral)	LD50	>5000 mg/kg bw	[16][17]
Rat (dermal)	LD50	>4000 mg/kg bw	[16][17]
Rat (inhalation)	LC50	>1.6 mg/L	[16]
Rabbit (dermal)	LD50	>4000 mg/kg	[17]
Rainbow Trout	NOAEC	122 mg/L	[5]
Sheepshead Minnow	NOAEC	94.2 mg/L	[5]
Daphnia magna	NOEC (21-day)	137 mg/L	[5]
Honey Bee (contact)	LD50	>0.025 mg/bee	[5]

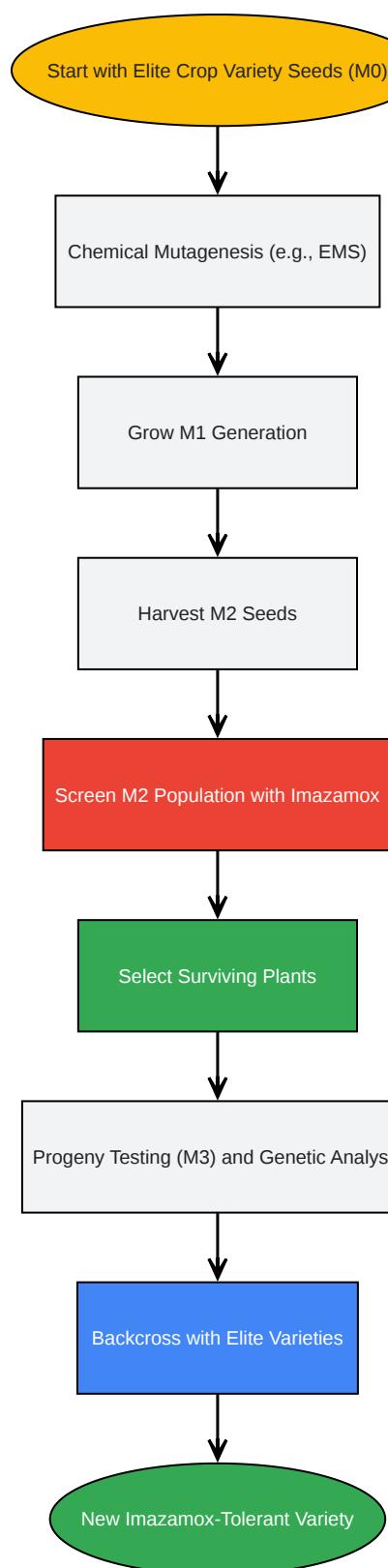
Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay (In Vivo)

This protocol is adapted from methodologies used to assess ALS inhibition in wheat. [18][19]

- Plant Material: Grow susceptible and potentially resistant plant seedlings to the 2-3 leaf stage in a controlled environment (e.g., growth chamber with a 16/8 hour light/dark cycle at 20/16°C).
- Herbicide Treatment: Prepare a series of **Imazamox** concentrations (e.g., 0, 0.78, 1.56, 3.13, 6.25, 12.5, and 25 μ M). Excise leaf tissue (e.g., 50 mg) from the seedlings and incubate in the different **Imazamox** solutions for 16-24 hours under light.
- Enzyme Extraction: Homogenize the treated leaf tissue in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM EDTA, 10 μ M FAD, and 1 mM dithiothreitol). Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. The supernatant contains the ALS enzyme.
- Enzyme Assay:

- Initiate the reaction by adding the enzyme extract to a reaction mixture (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM magnesium chloride, 1 mM thiamine pyrophosphate, and 10 µM FAD).
- Incubate the reaction at 37°C for 1 hour.
- Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also decarboxylates the acetolactate product to acetoin.
- Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.


- Colorimetric Detection:
 - Add a solution of creatine (e.g., 0.5% w/v) followed by a solution of α-naphthol (e.g., 5% w/v in 2.5 N NaOH).
 - Incubate at 60°C for 15 minutes to allow for color development.
 - Measure the absorbance at 525 nm using a spectrophotometer. [20]6. Data Analysis: Calculate the percent inhibition of ALS activity for each **Imazamox** concentration relative to the untreated control. Determine the I₅₀ value (the concentration of **Imazamox** that inhibits ALS activity by 50%). [18][19]

Development of Imazamox-Tolerant Crops via Chemical Mutagenesis

This protocol describes a general workflow for developing herbicide-tolerant crops using a chemical mutagen like Ethyl Methanesulfonate (EMS). [6][7][8]

- Seed Mutagenesis:
 - Treat a large population of seeds (e.g., M₀ generation) of the target crop with an optimized concentration of EMS solution for a specific duration. The concentration and duration will vary depending on the crop species and desired mutation frequency.
 - Thoroughly wash the seeds to remove residual EMS.
 - Plant the treated seeds to produce the M₁ generation.

- Generation Advancement:
 - Allow the M₁ plants to self-pollinate and harvest the M₂ seeds from individual plants.
 - Bulk the M₂ seeds to create a large, genetically diverse population for screening.
- Herbicide Screening:
 - Plant the M₂ seeds in a field or greenhouse setting.
 - At the appropriate growth stage (e.g., 2-4 leaf stage), apply **Imazamox** at a rate that is lethal to the wild-type plants but may allow tolerant mutants to survive.
 - Identify and select the surviving plants (putative mutants).
- Confirmation and Characterization:
 - Allow the selected M₂ plants to self-pollinate and harvest the M₃ seeds.
 - Grow the M₃ progeny and re-screen with **Imazamox** to confirm the heritability of the tolerance trait.
 - Conduct further genetic analysis to determine the inheritance pattern of the tolerance gene (e.g., dominant, semi-dominant, or recessive).
- Backcrossing and Variety Development:
 - Cross the confirmed herbicide-tolerant mutant with elite crop varieties to introgress the tolerance trait into commercially desirable genetic backgrounds.
 - Use marker-assisted selection, if available, to expedite the backcrossing process.
 - After several generations of backcrossing and selection, a new herbicide-tolerant crop variety can be developed.

[Click to download full resolution via product page](#)

Caption: Workflow for Developing Herbicide-Tolerant Crops via Mutagenesis.

Conclusion

The discovery and development of **Imazamox** represent a significant achievement in chemical weed control, stemming from a systematic exploration of a novel class of herbicides. Its specific mode of action, targeting an enzyme unique to plants and microbes, has resulted in a product with high efficacy and a favorable safety profile. The co-development of **Imazamox**-tolerant crops through conventional breeding methods has further enhanced its utility, providing growers with a powerful tool for post-emergence weed management. This in-depth technical guide has provided a comprehensive overview of the key scientific and developmental aspects of **Imazamox**, offering valuable insights for researchers and professionals in the fields of agriculture, weed science, and drug development. The continued study of herbicides like **Imazamox** will undoubtedly contribute to the development of more effective and sustainable weed management solutions in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Imazaquin - Wikipedia [en.wikipedia.org]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. mass.gov [mass.gov]
- 6. fao.org [fao.org]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. Development of herbicide resistant crops through induced mutations | Rizwan | Advancements in Life Sciences [submission.als-journal.com]
- 9. Creation of herbicide-tolerant crops by gene targeting [jstage.jst.go.jp]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 11. Imazamox | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. fao.org [fao.org]
- 17. apvma.gov.au [apvma.gov.au]
- 18. researchgate.net [researchgate.net]
- 19. Imidazolinone-Resistant Wheat Acetolactate Synthase In Vivo Response to Imazamox | Weed Technology | Cambridge Core [[cambridge.org](https://www.cambridge.org/core)]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Genesis and Evolution of Imazamox: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671737#imazamox-discovery-and-development-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com